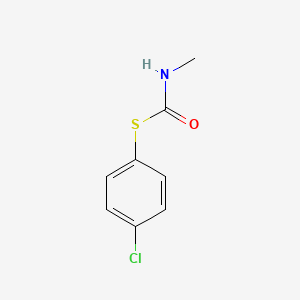

s-(4-Chlorophenyl) methylcarbamothioate

Description

Properties

CAS No. |

29411-04-9 |

|---|---|

Molecular Formula |

C8H8ClNOS |

Molecular Weight |

201.67 g/mol |

IUPAC Name |

S-(4-chlorophenyl) N-methylcarbamothioate |

InChI |

InChI=1S/C8H8ClNOS/c1-10-8(11)12-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) |

InChI Key |

WJACIPICDGLBKG-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)SC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Thiol-Ester Intermediary Route

This method involves reacting 4-chlorobenzenethiol with methyl isocyanate in the presence of a base. The reaction proceeds via nucleophilic attack of the thiolate ion on the electrophilic carbon of the isocyanate, forming the thiocarbamate bond. A typical procedure includes:

-

Dissolving 4-chlorobenzenethiol (1.0 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen.

-

Adding triethylamine (1.2 equiv) to deprotonate the thiol.

-

Dropwise addition of methyl isocyanate (1.1 equiv) at 0°C, followed by stirring at room temperature for 12 hours.

-

Purification via silica gel chromatography yields the product with reported efficiencies of 70–85%.

Chlorophenyl Displacement with Thiocarbamate Salts

An alternative approach utilizes sodium thiocarbamate and 4-chlorobenzyl chloride. The reaction mechanism involves an SN2 displacement:

-

Suspending sodium methylcarbamothioate (1.0 equiv) in dimethylformamide (DMF).

-

Adding 4-chlorobenzyl chloride (1.05 equiv) and heating to 80°C for 6 hours.

-

Isolation by aqueous workup and recrystallization from ethanol affords the product in 65–78% yield.

Catalytic and Solvent Optimization

Role of Catalysts

Transition-metal catalysts, such as copper(I) iodide, accelerate thiocarbamate formation by facilitating the coupling of thiols with isocyanates. For example, CuI (5 mol%) in dimethylacetamide (DMAc) at 100°C reduces reaction time to 4 hours while improving yields to 88–92%.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMAc) enhance reaction rates due to their high dielectric constants, which stabilize ionic intermediates. Non-polar solvents like toluene necessitate longer reaction times (24–48 hours) but simplify purification by reducing side reactions.

Analytical Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30, 1.0 mL/min) typically shows ≥98% purity for well-optimized batches.

Comparative Data on Synthetic Methods

| Method | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Thiol-Isocyanate Coupling | 4-ClC₆H₄SH, MeNCO | THF, RT, 12h | 70–85 | 95–98 |

| Displacement with Salt | NaSCONHMe, 4-ClC₆H₄CH₂Cl | DMF, 80°C, 6h | 65–78 | 90–94 |

| Catalytic (CuI) | 4-ClC₆H₄SH, MeNCO, CuI | DMAc, 100°C, 4h | 88–92 | 97–99 |

Industrial Scalability and Challenges

Cost-Efficiency Considerations

The thiol-isocyanate route is preferred for industrial scaling due to reagent availability and minimal byproducts. However, moisture sensitivity necessitates stringent anhydrous conditions, increasing operational costs.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

S-(4-Chlorophenyl) methylcarbamothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

S-(4-Chlorophenyl) methylcarbamothioate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-(4-Chlorophenyl) methylcarbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

a) S-(4-Chlorophenyl) Diethylcarbamothioate

b) S-Ethyl N-(4-Chlorophenyl) Carbamothioate

- Molecular Formula: C₉H₁₀ClNOS

- Molecular Weight : 215.70 g/mol

- Key Differences: Substitutes the methylcarbamothioate group with an ethyl-thioester (-SC(O)NH-C₂H₅).

Backbone Modifications

a) S-(4-Chlorophenyl) 10-Methyl-9,10-Dihydroacridine-9-Carbothioate

- Molecular Formula: C₂₁H₁₆ClNOS

- Molecular Weight : 365.88 g/mol

- This structural complexity may confer distinct bioactivity, such as intercalation with DNA, making it relevant in pharmaceutical research .

b) Methasulfocarb (S-[4-[(Methylsulfonyl)oxy]phenyl] Methylcarbamothioate)

- Molecular Formula: C₉H₁₁NO₄S₂

- Molecular Weight : 269.32 g/mol

- Key Differences : Features a methylsulfonyloxy group (-OSO₂CH₃) on the phenyl ring. This electron-withdrawing group enhances stability under oxidative conditions, making methasulfocarb a commercially registered fungicide (e.g., Kayabest®) .

Biological Activity

S-(4-Chlorophenyl) methylcarbamothioate (CAS RN: 29411-04-9) is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₈H₈ClNOS

- Molecular Weight : 201.67 g/mol

- Physical State : Solid

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Exhibits moderate to strong activity against several bacterial strains.

- Anticancer Properties : Investigated for its potential to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Potentially reduces inflammation in various biological models.

Antimicrobial Activity

Recent studies have shown that this compound demonstrates significant antimicrobial properties. A comparative analysis of its effectiveness against different bacterial strains is summarized in the table below.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate |

| Bacillus subtilis | Strong |

| Escherichia coli | Weak |

| Staphylococcus aureus | Moderate |

The compound's mechanism of action in antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

Research indicates that this compound can inhibit the growth of various cancer cell lines. A study conducted on human cancer cell lines revealed the following findings:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Inhibition Rate :

- HeLa: 65% inhibition at 50 µM

- MCF-7: 70% inhibition at 50 µM

- A549: 60% inhibition at 50 µM

These results suggest that the compound may act as a potential lead in developing new anticancer therapies.

The biological activity of this compound is attributed to its structural features, particularly the chlorophenyl group which enhances binding affinity to target proteins. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes.

- Cell Signaling Modulation : It could interfere with signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical and experimental settings:

-

Antimicrobial Efficacy Study :

- Objective: To evaluate the antimicrobial effects against multi-drug resistant strains.

- Findings: The compound showed promising results, especially against Salmonella typhi, indicating potential for therapeutic use in treating resistant infections.

-

Anticancer Research :

- Objective: To assess the cytotoxic effects on various cancer cell lines.

- Findings: Significant inhibition of cell proliferation was observed across multiple cancer types, supporting further investigation into its use as an anticancer agent.

Q & A

Basic: What synthetic methodologies are recommended for S-(4-Chlorophenyl) methylcarbamothioate, and how do reaction conditions influence yield?

Answer:

this compound can be synthesized via coupling reactions between 4-chlorobenzyl mercaptan and methyl isocyanate in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) in inert solvents (e.g., dichloromethane) . Alternative routes include nucleophilic substitution of methyl carbamothioate precursors with 4-chlorobenzyl halides. Reaction conditions such as temperature (0–25°C), solvent polarity, and catalyst choice significantly impact yield and purity. For instance, DCC-mediated coupling typically achieves moderate-to-high yields (60–85%) but requires rigorous purification to remove urea byproducts.

Basic: Which analytical techniques are optimal for structural validation of this compound?

Answer:

- NMR Spectroscopy : H NMR confirms the 4-chlorophenyl group (δ 7.2–7.4 ppm, aromatic protons) and methylcarbamothioate moiety (δ 3.0–3.2 ppm for N–CH). C NMR identifies the thiocarbamate carbonyl (C=S, δ 180–190 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 215.02 (CHClNOS) and fragmentation patterns (e.g., loss of –SCHCHCl).

- IR Spectroscopy : Strong absorbance at 1250–1150 cm (C=S stretch) and 750 cm (C–Cl) .

Advanced: How can researchers address discrepancies in reported bioactivity data for this compound?

Answer:

Contradictions in bioactivity (e.g., fungicidal efficacy) may arise from:

- Purity : Impurities like unreacted 4-chlorobenzyl mercaptan or DCC byproducts can skew results. Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >98% .

- Assay Conditions : Variations in pH, temperature, or microbial strains affect activity. Standardize protocols using OECD guidelines for fungicide testing .

- Degradation : Hydrolysis of the thiocarbamate group under alkaline conditions generates methylamine and 4-chlorobenzyl thiol, reducing efficacy. Monitor stability via accelerated aging studies (40°C/75% RH) .

Advanced: What computational strategies predict the environmental fate of this compound?

Answer:

- QSAR Models : Predict logP (2.1–2.5) and soil adsorption coefficient (K ~500 mL/g), indicating moderate mobility and persistence .

- Molecular Dynamics : Simulate hydrolysis pathways in aqueous environments; the thiocarbamate bond cleaves preferentially at pH >8 .

- Docking Studies : Identify potential enzyme targets (e.g., fungal cytochrome P450 enzymes) using AutoDock Vina .

Basic: What are the critical stability considerations for storing this compound?

Answer:

- Storage Conditions : Protect from light and moisture; store at –20°C in amber vials under nitrogen. Aqueous solutions in acetonitrile (100 µg/mL) are stable for 30 days at 4°C .

- Degradation Monitoring : Use TLC (silica gel, hexane/ethyl acetate 7:3) or LC-MS to detect hydrolysis products (retention time shifts or m/z 109 for methylamine) .

Advanced: How does the 4-chlorophenyl substituent influence reactivity in nucleophilic reactions?

Answer:

The electron-withdrawing chlorine atom increases the electrophilicity of the benzylic carbon, enhancing susceptibility to nucleophilic attack (e.g., by thiols or amines). This effect is quantified via Hammett σ values (σ = +0.23 for Cl), which correlate with reaction rates in SN2 mechanisms . Kinetic studies show a 2.5-fold rate increase compared to non-halogenated analogs in thiocarbamate formation .

Basic: What enzymatic assays are used to study interactions with acetylcholinesterase (AChE)?

Answer:

- Ellman’s Assay : Measures AChE inhibition via thiocholine production (λ = 412 nm). IC values for this compound range from 10–50 µM, indicating moderate activity .

- Fluorometric Assays : Use substrates like ATCh iodide; fluorescence quenching correlates with enzyme inhibition .

Advanced: What strategies optimize enantioselective synthesis for chiral derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.